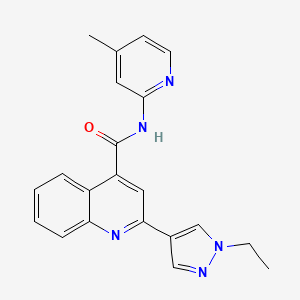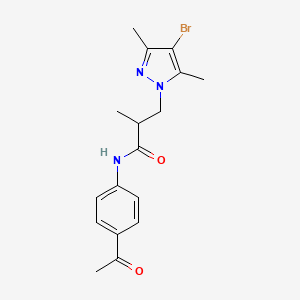
2-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethyl group via alkylation reactions.
- Coupling of the pyrazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.
- Formation of the quinolinecarboxamide core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-ETHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the pyridine ring can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C21H19N5O |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-(1-ethylpyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-3-26-13-15(12-23-26)19-11-17(16-6-4-5-7-18(16)24-19)21(27)25-20-10-14(2)8-9-22-20/h4-13H,3H2,1-2H3,(H,22,25,27) |
Clave InChI |
KRONYLIIJHNINU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(2,5-Dimethylpiperazine-1,4-diyl)bis[2-(4-chlorophenoxy)ethanone]](/img/structure/B10941543.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941548.png)
![1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10941556.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10941563.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10941566.png)
![1-(3,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10941581.png)

![1-benzyl-N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941588.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941596.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B10941599.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10941606.png)

![1-ethyl-4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10941614.png)
![2,4-dichloro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B10941640.png)
